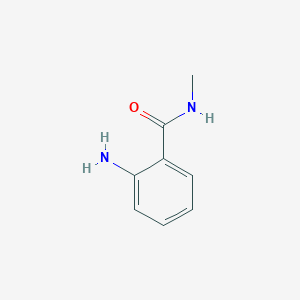

2-Amino-N-methylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMWOULVHFLJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308703 | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-08-6 | |

| Record name | 4141-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Amino-N-methylbenzamide (CAS RN: 4141-08-6), a compound of interest in agricultural and medicinal chemistry. This document consolidates available data on its chemical structure, physical characteristics, and spectral information. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide elucidates the compound's role as a plant safener and presents a diagram of the generalized signaling pathway involved in this activity, alongside a workflow for its chemical synthesis.

Core Properties

2-Amino-N-methylbenzamide is a white solid organic compound.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [2][3][4] |

| Molecular Weight | 150.18 g/mol | [3][4] |

| CAS Number | 4141-08-6 | [2][3][4] |

| Melting Point | 75 °C | [2][5] |

| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| LogP (Octanol/Water) | 0.62 | [2] |

| Appearance | White Solid | [1] |

| pKa | Data not available in cited literature | |

| Solubility | Quantitative data not available in cited literature |

Spectral Data

Spectral data are crucial for the identification and characterization of 2-Amino-N-methylbenzamide. The following information has been reported:

-

Mass Spectrometry (Electron Ionization): Available through the NIST WebBook.[6]

-

Infrared (IR) Spectrum: Available through the NIST WebBook.[6][7]

-

¹H NMR Spectrum: Available.[8]

-

¹³C NMR Spectrum: Available.[9]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physicochemical properties of 2-Amino-N-methylbenzamide.

Determination of Melting Point

Objective: To determine the temperature at which 2-Amino-N-methylbenzamide transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small, finely powdered sample of 2-Amino-N-methylbenzamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (75 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has melted is recorded as the final melting point. The melting range is reported.

-

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid 2-Amino-N-methylbenzamide equals the atmospheric pressure.

Methodology:

-

Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

A sample of 2-Amino-N-methylbenzamide is placed in the round-bottom flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Determination of Solubility

Objective: To quantitatively determine the solubility of 2-Amino-N-methylbenzamide in various solvents.

Methodology (Isothermal Saturation Method):

-

Sample Preparation: An excess amount of 2-Amino-N-methylbenzamide is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The saturated solution is allowed to stand, and a clear aliquot is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

The concentration of 2-Amino-N-methylbenzamide in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.

-

The solubility is expressed in units such as g/L or mg/mL.

-

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-Amino-N-methylbenzamide.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of 2-Amino-N-methylbenzamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

Apparatus: A calibrated pH meter with an electrode and a burette.

-

Procedure:

-

The solution of 2-Amino-N-methylbenzamide is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve, where half of the amino groups have been protonated.

-

Biological Activity and Synthesis

Role as a Plant Safener

2-Amino-N-methylbenzamide is known to function as a plant safening agent.[1][4] Herbicide safeners are compounds that enhance the tolerance of certain crops to herbicides without affecting the herbicide's efficacy against target weeds.[2] The general mechanism of action involves the induction of the plant's own defense and detoxification pathways.[2]

Caption: Generalized signaling pathway of a plant safener.

Chemical Synthesis Workflow

A common method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine hydrochloride.[5]

Caption: Workflow for the synthesis of 2-Amino-N-methylbenzamide.

References

- 1. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]

- 2. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]

- 3. jircas.go.jp [jircas.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. bcpc.org [bcpc.org]

An In-depth Technical Guide to 2-Amino-N-methylbenzamide (CAS: 4141-08-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-N-methylbenzamide, a versatile organic compound. It covers its chemical identity, physical properties, spectroscopic data, synthesis protocols, applications, and safety information, tailored for a scientific audience.

Chemical Identity and Properties

2-Amino-N-methylbenzamide, also known as N-Methylanthranilamide, is an aminobenzoic acid derivative.[1][2] Its core structure consists of a benzene ring substituted with an amino group and an N-methyl-substituted amide group at positions 2 and 1, respectively.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 4141-08-6 | [1][3] |

| IUPAC Name | 2-amino-N-methylbenzamide | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| SMILES | CNC(=O)C1=CC=CC=C1N | [1] |

| InChIKey | KIMWOULVHFLJIU-UHFFFAOYSA-N | [1][3] |

| Synonyms | N-Methylanthranilamide, 2-Aminobenzoylmethylamide |[1][2][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.18 g/mol | [1][5] |

| Appearance | White Solid | [2] |

| Covalently-Bonded Unit Count | 1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 |[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 2-Amino-N-methylbenzamide. The following data has been compiled from public databases.

Table 3: Summary of Spectroscopic Data

| Spectroscopy | Key Peaks / Information | Reference |

|---|---|---|

| ¹³C NMR | Spectrum available. Source: A. Chakravarty, P. Dastidar Tetrahedron 38, 1797 (1982). | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 120; m/z 2nd Highest: 92; m/z 3rd Highest: 150 (Molecular Ion). | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available from NIST/EPA Gas-Phase Infrared Database. Primary amines typically show a pair of N-H stretching bands around 3350-3450 cm⁻¹. |[1][3][6] |

Synthesis of 2-Amino-N-methylbenzamide

The primary synthesis route for 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine.[7][8] This reaction is a type of acylation where the amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. The subsequent loss of carbon dioxide drives the reaction to completion, yielding the desired N-substituted anthranilamide.[8]

Applications and Potential Biological Activity

2-Amino-N-methylbenzamide serves as a valuable building block in organic synthesis and has identified applications in agriculture.

-

Chemical Intermediate : It is used in the synthesis of more complex molecules. For instance, it can undergo cyclization reactions to form quinazolinone derivatives, a class of compounds known for their diverse biological activities.[9]

-

Plant Safening Agent : The compound has been identified as a plant safening agent, used to protect crops from the phytotoxic effects of herbicides.[2][5]

While specific biological activities for 2-Amino-N-methylbenzamide are not extensively documented, related 2-aminobenzamide derivatives have shown significant biological effects. For example, 2-aminobenzamide is a known inhibitor of ADP-ribosylation and can influence DNA methylation and cell differentiation.[10] Derivatives containing benzothiazole and phenylamine moieties have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[11] This suggests that 2-Amino-N-methylbenzamide could serve as a scaffold for developing novel therapeutic agents.

Experimental Protocols

-

Materials : Isatoic anhydride, Methylamine (40% solution in water), Dichloromethane (DCM), Sodium sulfate (anhydrous), Rotary evaporator, Magnetic stirrer, Round-bottom flask, Separatory funnel.

-

Procedure :

-

In a 250 mL round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as Dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methylamine solution (1.1 equivalents) dropwise to the stirred solution. Gas (CO₂) evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Amino-N-methylbenzamide.

-

-

¹H and ¹³C NMR Spectroscopy :

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data to identify characteristic chemical shifts and coupling constants consistent with the structure.

-

-

Mass Spectrometry (MS) :

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze the resulting mass spectrum to confirm the molecular weight (m/z of the molecular ion [M]⁺ or protonated molecule [M+H]⁺).

-

-

Infrared (IR) Spectroscopy :

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for characteristic absorption bands, such as N-H stretches (amine), C=O stretch (amide), and aromatic C-H bends.

-

Safety and Handling

2-Amino-N-methylbenzamide is classified as an irritant. Standard laboratory safety precautions should be followed.

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [1][12] |

| Hazard | H319 | Causes serious eye irritation | [1][12] |

| Hazard | H335 | May cause respiratory irritation | [1] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [12] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [12] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [12] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| Precautionary | P332+P317 | If skin irritation occurs: Get medical help. |[12] |

References

- 1. 2-Amino-N-methylbenzamide | C8H10N2O | CID 308072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-N-METHYLBENZAMIDE | 4141-08-6 [chemicalbook.com]

- 3. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myttex.net [myttex.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy 2-Amino-N-methylbenzamide (EVT-293513) | 4141-08-6 [evitachem.com]

- 10. 2-Aminobenzamide, an inhibitor of ADP-ribosylation, antagonizes induced DNA hypomethylation during differentiation of murine Friend erythroleukemia cells by N'-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

Physicochemical Properties of 2-Amino-N-methylbenzamide

An In-Depth Technical Guide to 2-Amino-N-methylbenzamide

This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-methylbenzamide, detailed experimental protocols for its synthesis, and its known applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

2-Amino-N-methylbenzamide, also known as N-Methylanthranilamide, is an organic compound with applications as a plant safening agent and a building block in chemical synthesis.[1][2] Its key quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 150.18 g/mol | [2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O | [2][3][5][6] |

| CAS Number | 4141-08-6 | [2][3][6] |

| Melting Point | 75 °C | [7][8] |

| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | [7][8] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 163.5 ± 23.2 °C | [7] |

| LogP (Octanol/Water) | 0.62 | [7] |

| Exact Mass | 150.079315 Da | [7] |

Experimental Protocols

A common and efficient method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine.

Synthesis of 2-Amino-N-methylbenzamide from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.[8][9][10]

Materials:

-

Isatoic anhydride

-

Methylamine hydrochloride

-

Triethylamine

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Brine solution

-

Silica gel for column chromatography

-

Petroleum ether

-

Acetone

Procedure:

-

To a mixture of ethanol (50 ml) and triethylamine (6.41 ml, 46.0 mmol), add methylamine hydrochloride (3.10 g, 46.0 mmol).

-

Stir the resulting mixture at room temperature for 5 minutes.

-

Add isatoic anhydride (5.00 g, 30.7 mmol) to the mixture.

-

Heat the reaction mixture under a nitrogen atmosphere for two hours.

-

Allow the mixture to cool to room temperature naturally.

-

Concentrate the mixture under reduced pressure.

-

Suspend the residue in water (300 ml).

-

Extract the aqueous mixture with ethyl acetate (3 x 200 ml).

-

Combine the organic ethyl acetate phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.

-

Purify the resulting crude product by column chromatography on a silica gel column, using a gradient of 0-80% ethyl acetate in petroleum ether as the eluent, to yield 2-Amino-N-methylbenzamide as a light pink solid.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-N-methylbenzamide from isatoic anhydride.

Caption: Synthesis workflow for 2-Amino-N-methylbenzamide.

References

- 1. 2-AMINO-N-METHYLBENZAMIDE | 4141-08-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ivychem.com [ivychem.com]

- 5. 2-Amino-N-methylbenzamide | C8H10N2O | CID 308072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 7. 2-Amino-N-methylbenzamide | CAS#:4141-08-6 | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Amino-N-methylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-N-methylbenzamide (CAS No. 4141-08-6), a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This guide details available mass spectrometry and infrared spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) data due to the absence of experimentally-derived spectra in publicly accessible databases. Furthermore, a common synthetic route and generalized protocols for spectroscopic analysis are presented.

Compound Identification

| Parameter | Value |

| Compound Name | 2-Amino-N-methylbenzamide |

| Synonyms | N-Methylanthranilamide |

| CAS Number | 4141-08-6[1][2][3] |

| Molecular Formula | C₈H₁₀N₂O[1][2][4] |

| Molecular Weight | 150.18 g/mol [4] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of 2-Amino-N-methylbenzamide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | dd | 1H | Ar-H (H-6) |

| ~ 7.20 | ddd | 1H | Ar-H (H-4) |

| ~ 6.70 | d | 1H | Ar-H (H-3) |

| ~ 6.65 | ddd | 1H | Ar-H (H-5) |

| ~ 6.20 (broad) | s | 1H | N-H (amide) |

| ~ 5.50 (broad) | s | 2H | NH₂ (amino) |

| ~ 2.95 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.5 | C=O (Amide) |

| ~ 148.0 | C-NH₂ |

| ~ 132.5 | Ar-CH |

| ~ 128.0 | Ar-CH |

| ~ 118.0 | Ar-C |

| ~ 117.0 | Ar-CH |

| ~ 116.5 | Ar-CH |

| ~ 26.5 | CH₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Amino-N-methylbenzamide is characterized by a prominent molecular ion peak and specific fragmentation patterns.

Table 3: Electron Ionization Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment | Reference |

| 150 | Moderate | [M]⁺ (Molecular Ion) | [4] |

| 120 | High (Base Peak) | [M - CH₂O]⁺ or [M - NHCH₃]⁺ | [4] |

| 92 | High | [C₆H₆N]⁺ (Aminotropylium ion) | [4] |

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[2] Key absorptions are indicative of the primary amine and secondary amide functional groups.

Table 4: Key Infrared Absorption Bands (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3500 - 3300 | Medium | N-H Stretch (Primary Amine, NH₂) |

| ~ 3350 | Medium | N-H Stretch (Secondary Amide) |

| ~ 1660 | Strong | C=O Stretch (Amide I Band) |

| ~ 1600 - 1450 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1540 | Medium | N-H Bend (Amide II Band) |

| ~ 750 | Strong | C-H Bend (ortho-disubstituted) |

Experimental Protocols

The following are generalized, standard protocols for the acquisition of spectroscopic data for a solid organic compound like 2-Amino-N-methylbenzamide.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified 2-Amino-N-methylbenzamide in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization : Volatilize the sample by heating under high vacuum. Bombard the resulting gas-phase molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[1]

-

Mass Analysis : Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each m/z value.

FT-IR Spectroscopy (Solid State - ATR)

-

Background Spectrum : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to account for atmospheric and instrument signals.

-

Sample Application : Place a small amount of the solid 2-Amino-N-methylbenzamide powder directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition : Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Synthetic Workflow and Logic

A common laboratory synthesis of 2-Amino-N-methylbenzamide involves the amidation of 2-aminobenzoic acid. This can be achieved via activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with methylamine.

The logical workflow for characterizing an unknown compound like 2-Amino-N-methylbenzamide typically follows a hierarchical process, starting with less destructive, broader techniques and moving to more detailed structural analysis.

References

Solubility of 2-Amino-N-methylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-N-methylbenzamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive qualitative assessment of its expected solubility based on its molecular structure and the known solubility of analogous compounds. Furthermore, a detailed, industry-standard experimental protocol for determining the equilibrium solubility of a solid compound using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of 2-Amino-N-methylbenzamide and similar compounds in a laboratory setting.

Introduction

2-Amino-N-methylbenzamide is a substituted benzamide derivative of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and preclinical assessment. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in drug delivery systems, and is a key parameter in designing crystallization processes.

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for 2-Amino-N-methylbenzamide in organic solvents could be identified. This guide, therefore, provides a qualitative analysis based on first principles of chemical solubility and data from structurally related molecules.

Qualitative Solubility Assessment

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of 2-Amino-N-methylbenzamide contains several key features that influence its solubility:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar and aromatic solvents.

-

Amine Group (-NH2): The primary amine group is polar and capable of hydrogen bond donation, which enhances solubility in polar protic solvents.

-

N-methylamide Group (-C(O)NHCH3): The secondary amide group is highly polar and can act as both a hydrogen bond donor and acceptor, significantly increasing its affinity for polar solvents.

Based on these structural components and the known solubility of similar compounds such as N-methylbenzamide, aniline, and benzamide, a qualitative solubility profile for 2-Amino-N-methylbenzamide can be inferred.[1][2][3][4] N-methylbenzamide is reportedly soluble in polar solvents like methanol and ethanol and less soluble in nonpolar solvents such as hexane.[1] Aniline shows good solubility in a variety of organic solvents, including ethanol, ether, and chloroform, but is only slightly soluble in water due to the hydrophobic nature of the benzene ring.[2][5] Benzamide is soluble in polar organic solvents like ethanol, methanol, and acetone.[3][4]

The presence of both a polar amine and a polar amide group in 2-Amino-N-methylbenzamide suggests a strong affinity for polar solvents, likely exceeding that of benzamide or N-methylbenzamide alone.

Table 1: Inferred Qualitative Solubility of 2-Amino-N-methylbenzamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The amine and amide groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can act as hydrogen bond acceptors for the amine and amide protons and effectively solvate the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Soluble | These solvents have moderate polarity and can interact with the dipole of the amide group. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic ring of the solute will have favorable interactions with these solvents, but the polar groups will limit high solubility. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the amine and amide groups will strongly disfavor interaction with nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound.[6][7][8][9]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC.

Materials and Equipment

-

2-Amino-N-methylbenzamide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or other constant agitation device

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Workflow

The general workflow for determining the solubility of 2-Amino-N-methylbenzamide is depicted in the following diagram.

Figure 1: General experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Amino-N-methylbenzamide to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of 2-Amino-N-methylbenzamide of known concentrations in the same solvent.

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Accurately dilute the filtered sample solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

While quantitative solubility data for 2-Amino-N-methylbenzamide in organic solvents is not currently available in the public domain, a qualitative assessment based on its molecular structure suggests good solubility in polar protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For researchers requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and reliable approach. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling informed solvent selection and facilitating further research involving 2-Amino-N-methylbenzamide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

Physical and chemical properties of 2-Amino-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Amino-N-methylbenzamide (CAS No. 4141-08-6). The information is compiled for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

2-Amino-N-methylbenzamide is an organic compound belonging to the aminobenzoic acid family.[1][2] Its structure consists of a benzamide core with an amino group at the 2-position and a methyl group attached to the amide nitrogen. This compound serves as a valuable building block in organic synthesis.[3]

All quantitative data regarding the physical and chemical properties of 2-Amino-N-methylbenzamide are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [4][5][6] |

| Molecular Weight | 150.18 g/mol | [1][3] |

| IUPAC Name | 2-amino-N-methylbenzamide | [1] |

| CAS Number | 4141-08-6 | [1][4][6] |

| Appearance | White Solid | [2] |

| Melting Point | 75 °C | [4][5] |

| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 163.5 ± 23.2 °C | [4] |

| LogP (Octanol/Water) | 0.62 | [4] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [4] |

| Refractive Index | 1.582 | [5] |

| Polar Surface Area (PSA) | 55.12 Ų | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-N-methylbenzamide. The following table summarizes available spectral data.

| Spectroscopic Method | Key Information | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 150. Top Peak: m/z 120. 2nd Highest: m/z 92. | [1][7] |

| ¹³C NMR | Spectra available for reference. | [1] |

| ¹H NMR | Predicted spectra are available for reference. | [5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database. | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-Amino-N-methylbenzamide are critical for its application in research and development.

Synthesis Protocol: From Isatoic Anhydride

A primary and efficient method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine.[8][9]

-

Materials: Isatoic anhydride, methylamine hydrochloride, triethylamine, ethanol.[9]

-

Procedure:

-

To a mixture of ethanol (50 ml) and triethylamine (6.41 ml, 46.0 mmol), add methylamine hydrochloride (3.10 g, 46.0 mmol).[9]

-

Stir the resulting mixture at room temperature for 5 minutes.[9]

-

Add isatoic anhydride (5.00 g, 30.7 mmol) to the solution.[9]

-

Heat the mixture under a nitrogen atmosphere for two hours, then allow it to cool to room temperature.[9]

-

Concentrate the mixture under reduced pressure. The residue is then suspended in water (300 ml).[9]

-

The aqueous mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product.[9]

-

-

Purification: The crude product can be purified by standard techniques such as recrystallization or flash column chromatography on silica gel.[10]

Biological Activity and Potential Signaling Pathways

While direct and extensive biological data for 2-Amino-N-methylbenzamide is limited, it has been identified as a plant safening agent.[2][9] The broader class of 2-aminobenzamides has demonstrated notable biological activities, suggesting potential therapeutic applications.

Research on structurally related compounds, specifically 2-amino-N-phenethylbenzamides, has shown potential for the treatment of Irritable Bowel Syndrome (IBS).[11] These related compounds exhibited spasmolytic (smooth muscle relaxant) effects. Notably, unlike the established drug mebeverine, they did not interfere with the main neurotransmitter pathways or Ca²⁺-dependent signaling.[11]

Furthermore, certain 2-amino-N-phenethylbenzamide derivatives demonstrated significant anti-inflammatory potential by inhibiting the expression of interleukin-1β (IL-1β) and stimulating the expression of neuronal nitric oxide synthase (nNOS).[11] This suggests a potential mechanism of action for this class of compounds that could be relevant for 2-Amino-N-methylbenzamide and warrants further investigation.

The diagram below illustrates this hypothesized anti-inflammatory signaling pathway, which could serve as a starting point for future research into the biological effects of 2-Amino-N-methylbenzamide.

References

- 1. 2-Amino-N-methylbenzamide | C8H10N2O | CID 308072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-N-METHYLBENZAMIDE | 4141-08-6 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-N-methylbenzamide | CAS#:4141-08-6 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 7. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

2-Amino-N-methylbenzamide: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-methylbenzamide, a simple yet highly functionalized aromatic compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a primary aromatic amine, a secondary amide, and a benzene ring, provides a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-Amino-N-methylbenzamide, with a particular focus on its role in the synthesis of quinazolinones and other biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

2-Amino-N-methylbenzamide is a white solid with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Appearance | White Solid | [3] |

| Melting Point | 75 °C | [4][5] |

| Boiling Point | 346.7 °C at 760 mmHg | [4][5] |

| Density | 1.1 g/cm³ | [4] |

| CAS Number | 4141-08-6 | [1] |

Spectroscopic data for 2-Amino-N-methylbenzamide is crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Predicted spectra are available. | [5] |

| ¹³C NMR | Predicted spectra are available. | [5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 150. | [1][6] |

| IR Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database. | [7] |

Synthesis of 2-Amino-N-methylbenzamide

A common and efficient method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with a methylamine solution.[8]

Experimental Protocol: Synthesis from Isatoic Anhydride

This procedure is adapted from a general method for the synthesis of N-substituted 2-aminobenzamides.

Materials:

-

Isatoic anhydride

-

30% Methylamine aqueous solution

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of isatoic anhydride (1.00 g, 6.13 mmol) and 30% methylamine aqueous solution (0.96 ml, 9.20 mmol) in THF (10 ml) is stirred at room temperature for 1 hour.[8]

-

Ethyl acetate (20 ml) and saturated brine (10 ml) are then added to the reaction mixture.[8]

-

The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.[8]

-

The solvent is removed under reduced pressure to afford 2-Amino-N-methylbenzamide as a white solid.[8]

Yield: 49%[8]

¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, J = 8.0 Hz, 1H), 7.12 (t, J = 7.2 Hz, 1H), 6.61 (d, J = 8.0 Hz, 1H), 6.54 (t, J = 7.2 Hz, 1H), 6.51 (br, 1H), 5.38 (s, 2H), 2.84 (dd, J = 4.8, 0.8 Hz, 3H).[8]

Applications in Organic Synthesis: The Gateway to Quinazolinones

2-Amino-N-methylbenzamide is a cornerstone in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][9][10] The primary amino group and the adjacent N-methylamide functionality allow for a variety of cyclization reactions with different electrophilic partners.

Synthesis of 3-Methyl-2-substituted-quinazolin-4(3H)-ones

A prevalent application of 2-Amino-N-methylbenzamide is in the synthesis of 3-methyl-2-substituted-quinazolin-4(3H)-ones. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives.

The reaction of 2-Amino-N-methylbenzamide with various aldehydes provides a straightforward route to a wide range of 2,3-disubstituted quinazolinones.

General Reaction Scheme:

Experimental Protocols and Data:

The following table summarizes the synthesis of various 3-methyl-2-substituted-quinazolin-4(3H)-ones from 2-Amino-N-methylbenzamide and different aldehydes.

| Product | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield | Reference(s) |

| 3-Methyl-2-phenylquinazolin-4(3H)-one | Benzaldehyde | p-TsOH / THF, then PIDA | Reflux | Moderate to Excellent | [11] |

| 2-(4-Fluorophenyl)-3-methylquinazolin-4(3H)-one | 4-Fluorobenzaldehyde | H₂O₂ / DMSO | Stirring | Good | [12] |

| 2-(2-Chlorophenyl)-3-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | K₂S₂O₈ / Phenylacetylene / DMSO | Not specified | Good | [12] |

Detailed Experimental Protocol: Synthesis of 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (A representative EGFR inhibitor)

This protocol is adapted from the synthesis of related quinazolinone-based EGFR inhibitors.[9]

Materials:

-

2-Amino-N-methylbenzamide

-

4-Formylphenoxymethyl chloride

-

3,4-Difluoroaniline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Step 1: Synthesis of 2-(4-formylphenoxymethyl)-3-methyl-3H-quinazolin-4-one. A mixture of 2-Amino-N-methylbenzamide, 4-formylphenoxymethyl chloride, and K₂CO₃ in DMF is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up to isolate the intermediate.

-

Step 2: Schiff base formation. The intermediate from Step 1 is then reacted with 3,4-difluoroaniline in a suitable solvent to form the final product. The product is purified by crystallization or column chromatography.

Note: Specific quantities and reaction times would need to be optimized for this specific target molecule based on the general procedures provided in the cited literature.[9]

Condensation with carboxylic acids or their more reactive acid chloride derivatives provides another efficient route to 2-substituted quinazolinones.

General Workflow:

Experimental Protocol: General Procedure for Condensation with Carboxylic Acids

This protocol is based on a general method for amide formation.[13][14]

Materials:

-

2-Amino-N-methylbenzamide

-

Carboxylic acid

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

Procedure:

-

To a solution of the carboxylic acid (1 mmol) in pyridine (10 mL), add 2-Amino-N-methylbenzamide (1 mmol) and TiCl₄ (3 mmol).[14]

-

Heat the reaction mixture at 85 °C for approximately 2 hours, monitoring the reaction by TLC.[14]

-

After completion, cool the mixture and remove pyridine by co-evaporation with toluene.[14]

-

Treat the residue with 1 N HCl and extract with methylene chloride. The organic phase contains the acylated intermediate which can then be cyclized under appropriate conditions (e.g., heating) to yield the quinazolinone.

Biological Significance of Quinazolinone Derivatives

Quinazolinone derivatives synthesized from 2-Amino-N-methylbenzamide exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.

EGFR Inhibitors for Anticancer Therapy

Several 3-methyl-quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][9]

Mechanism of Action (Simplified):

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Quantitative Data for EGFR Inhibition:

| Compound | Target Cancer Cell Line | IC₅₀ (nM) | Reference(s) |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | EGFRʷᵗ-TK | 10 | [9] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 1.37 | [4] |

Anticonvulsant Activity

Certain quinazolinone derivatives have also shown promising anticonvulsant activity, suggesting their potential in the treatment of epilepsy.[1][2][3][5][10] The exact mechanism of action for their anticonvulsant effects is still under investigation but may involve modulation of ion channels or neurotransmitter receptors.

Quantitative Data for Anticonvulsant Activity:

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test in animal models.

| Compound | MES Test (% Protection at 100 mg/kg) | Reference(s) |

| Compound A-1 (a 3-amino-2-phenyl quinazolinone derivative) | High (specific value not provided) | [1][3] |

| Various 4-Quinazolinone Derivatives | 17-100% | [5] |

Conclusion

2-Amino-N-methylbenzamide is a readily accessible and highly versatile building block in organic synthesis. Its primary utility lies in the construction of quinazolinone scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide has provided a detailed overview of the synthesis, properties, and key applications of 2-Amino-N-methylbenzamide, supported by experimental protocols and quantitative data. The logical workflows and pathway diagrams offer a clear visual representation of the synthetic strategies and biological relevance of the resulting compounds. For researchers and professionals in drug development, 2-Amino-N-methylbenzamide represents a valuable starting point for the exploration of novel therapeutic agents.

References

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 2-Amino-N-methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of 2-amino-N-methylbenzamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of 2-amino-N-methylbenzamide derivatives has been quantified against various targets. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects, providing a comparative view of the potency of different analogs.

Table 1: Anticancer Activity of 2-Amino-N-methylbenzamide Derivatives

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidine derivatives | Compound 5d | Non-small cell lung cancer | Not Specified | 0.095 | [1] |

| Pyrimidine derivatives | Compound 5h | Non-small cell lung cancer | Not Specified | 0.071 | [1] |

| N-phenylbenzamide-4-methylamine acridines | Compound 9b | CCRF-CEM (Leukemia) | Not Specified | 0.82 | [2] |

| N-phenylbenzamide-4-methylamine acridines | Compound 9c | CCRF-CEM (Leukemia) | Not Specified | 0.91 | [2] |

| N-phenylbenzamide-4-methylamine acridines | Compound 9d | CCRF-CEM (Leukemia) | Not Specified | 0.82 | [2] |

| N-phenylbenzamide-4-methylamine acridines | Compound 9b | U937 (Lymphoma) | Not Specified | 0.33 | [2] |

| N-phenylbenzamide-4-methylamine acridines | Compound 9d | U937 (Lymphoma) | Not Specified | 0.23 | [2] |

| 4-Methylbenzamide purine derivatives | Compound 7 | K562 (Leukemia) | Not Specified | 2.27 | [3] |

| 4-Methylbenzamide purine derivatives | Compound 10 | K562 (Leukemia) | Not Specified | 2.53 | [3] |

| 4-Methylbenzamide purine derivatives | Compound 7 | HL-60 (Leukemia) | Not Specified | 1.42 | [3] |

| 4-Methylbenzamide purine derivatives | Compound 10 | HL-60 (Leukemia) | Not Specified | 1.52 | [3] |

| Imidazole-based N-phenylbenzamides | Compound 4f | A549 (Lung) | MTT Assay | 7.5 | [4] |

| Imidazole-based N-phenylbenzamides | Compound 4f | HeLa (Cervical) | MTT Assay | 9.3 | [4] |

| Imidazole-based N-phenylbenzamides | Compound 4f | MCF-7 (Breast) | MTT Assay | 8.9 | [4] |

| Imidazole-based N-phenylbenzamides | Compound 4e | A549 (Lung) | MTT Assay | 8.9 | [4] |

| Imidazole-based N-phenylbenzamides | Compound 4e | HeLa (Cervical) | MTT Assay | 11.1 | [4] |

| Imidazole-based N-phenylbenzamides | Compound 4e | MCF-7 (Breast) | MTT Assay | 9.2 | [4] |

Table 2: Antimicrobial Activity of 2-Amino-N-methylbenzamide Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-benzamides | Compound 5a | Bacillus subtilis | 6.25 | [5] |

| N-benzamides | Compound 5a | Escherichia coli | 3.12 | [5] |

| N-benzamides | Compound 6b | Escherichia coli | 3.12 | [5] |

| N-benzamides | Compound 6c | Bacillus subtilis | 6.25 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to assess the biological activity of 2-amino-N-methylbenzamide derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-Amino-N-methylbenzamide derivatives (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[6] Remove the existing medium and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and untreated cells.[6]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Test microorganisms (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

2-Amino-N-methylbenzamide derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.[9]

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Signaling Pathways and Mechanisms of Action

2-Amino-N-methylbenzamide derivatives have been shown to modulate several key signaling pathways implicated in disease.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to various cancers.[10] Some benzamide derivatives act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway.[11] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO.[12] Upon Hh binding to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression.[12] SMO antagonists bind to and inhibit SMO, thereby blocking the entire downstream cascade.[11]

Caption: Inhibition of the Hedgehog signaling pathway by a 2-amino-N-methylbenzamide derivative.

IKK/NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[13] The IκB kinase (IKK) complex is a central component of this pathway.[14] In the canonical pathway, stimuli such as TNF-α or IL-1β lead to the activation of the IKK complex, which then phosphorylates IκB proteins.[15] This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[13] Certain 2-amino-diarylbenzamide derivatives have been identified as inhibitors of IKKα and IKKβ, thereby preventing NF-κB activation.

Caption: Inhibition of the IKK/NF-κB signaling pathway by a 2-amino-diarylbenzamide derivative.

General Experimental Workflow

The discovery and development of novel 2-amino-N-methylbenzamide derivatives typically follow a structured workflow, from initial screening to more in-depth mechanistic studies.

Caption: A general workflow for the evaluation of 2-amino-N-methylbenzamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. apec.org [apec.org]

- 10. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 12. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

2-Amino-N-methylbenzamide: A Versatile Synthon for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-methylbenzamide is a valuable and versatile building block, or synthon, in organic and medicinal chemistry. Its structure, featuring a primary aromatic amine and a secondary amide functional group in an ortho-relationship, provides two key nucleophilic centers. This arrangement facilitates a variety of cyclization reactions, making it an ideal precursor for the synthesis of a diverse range of fused heterocyclic compounds. These resulting scaffolds, such as quinazolinones and benzodiazepines, are privileged structures in drug discovery, known to exhibit a wide spectrum of biological activities. This guide details the synthetic utility of 2-amino-N-methylbenzamide, presenting key reaction pathways, experimental data, and detailed protocols for the synthesis of medicinally relevant heterocyclic systems.

Synthesis of Quinazolinone Derivatives

The quinazolinone core is a prominent scaffold in medicinal chemistry. 2-Amino-N-methylbenzamide serves as an excellent starting material for the synthesis of 3-methyl-quinazolin-4(3H)-ones and related structures through condensation and cyclization reactions with various carbonyl-containing compounds.

Reaction with Aldehydes and Ketones

The reaction of 2-aminobenzamides with aldehydes or ketones is a fundamental method for constructing the quinazolinone skeleton. The process typically begins with the formation of a Schiff base between the primary amino group and the carbonyl compound, followed by intramolecular cyclization. The resulting 2,3-dihydroquinazolin-4(1H)-ones can often be oxidized to the corresponding quinazolin-4(3H)-ones.[1]

A general workflow for a typical synthesis experiment involving 2-amino-N-methylbenzamide is outlined below. This process highlights the key stages from initial reaction setup to final product characterization.

The reaction mechanism for the formation of quinazolinones from 2-aminobenzamides and aldehydes involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the final aromatic product.

Quantitative Data: Synthesis of Quinazolinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide | Various Aldehydes | Lactic Acid | Neat | 70 °C | 2,3-Dihydroquinazolin-4(1H)-ones | Good | [1] |

| 2-Aminobenzamide | Benzaldehyde | p-Toluenesulfonic acid | N/A | N/A | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | N/A | [2] |

| 2-Aminobenzamide | Methanol | Copper catalyst / Cs2CO3 | Methanol | O2 atmosphere | Quinazolinones | N/A | [3] |

| 2-Amino-N-substituted benzamide | DMSO / H2O2 | H2O2 (oxidant) | DMSO | Stirring | N-Substituted quinazolinones | N/A | [4] |

Note: Data is often reported for the parent 2-aminobenzamide; similar reactivity is expected for the N-methyl derivative.

Experimental Protocol: General Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol is a representative procedure based on the acid-catalyzed condensation of 2-aminobenzamides with aldehydes.[1]

-

Reactant Mixture: In a round-bottom flask, combine 2-amino-N-methylbenzamide (1.0 mmol) and the desired aldehyde (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of an acid, such as lactic acid or p-toluenesulfonic acid (0.1 mmol).[1][2]

-

Reaction Conditions: Heat the mixture under neat conditions (or in a suitable solvent like ethanol) at 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product and wash with cold ethanol or water.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-3-methyl-2,3-dihydroquinazolin-4(1H)-one.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a critical class of psychoactive drugs.[5] While less common than quinazolinone synthesis from this precursor, 2-amino-N-methylbenzamide can be utilized to construct the seven-membered diazepine ring. This typically involves reaction with an α-haloacetyl halide followed by cyclization. An alternative route involves the reaction with α-bromo acetaldehyde diethyl acetal, which can lead to N-alkylation and subsequent intramolecular cyclization.[6]

For instance, the reaction of 2-amino-N-methylbenzamide with α-bromo acetaldehyde diethyl acetal under basic conditions can lead to N-alkylation at the primary amine. Subsequent treatment with a strong base like sodium amide can induce intramolecular cyclization. However, this reaction can sometimes yield alternative products, such as 3-methyl-quinazoline-2,4-dione, depending on the precise reaction conditions.[6]

Quantitative Data: Synthesis of Benzodiazepine and Related Derivatives

| Reactant 1 | Reactant 2 | Reagent/Base | Product(s) | Notes | Reference |

| 2-Amino-N-methylbenzamide | α-Bromo acetaldehyde diethyl acetal | Basic | 2-N-alkylated product | Intermediate for cyclization | [6] |

| 2-Amino-N-methylbenzamide | α-Bromo acetaldehyde diethyl acetal | NaNH2 | 3-Methyl-quinazoline-2,4-dione | Did not yield the expected benzodiazepine under these conditions. | [6] |

Experimental Protocol: N-Alkylation of 2-Amino-N-methylbenzamide

This protocol is based on the initial step described for the synthesis of benzodiazepine precursors.[6]

-

Reactant Preparation: Dissolve 2-amino-N-methylbenzamide (1.0 mmol) in a suitable solvent such as ethanol in a round-bottom flask.

-

Base Addition: Add a base (e.g., potassium carbonate, 1.5 mmol) to the solution.

-

Reagent Addition: Slowly add α-bromo acetaldehyde diethyl acetal (1.1 mmol) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, filter off the base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure N-alkylated intermediate.

Synthesis of Other Heterocycles

The reactivity of 2-amino-N-methylbenzamide extends to reactions with other electrophiles like carbon disulfide and isothiocyanates, opening pathways to sulfur-containing heterocycles.

Reaction with Carbon Disulfide (CS₂)

The reaction of ortho-amino anilines with carbon disulfide is a classic method for synthesizing 2-mercaptobenzimidazoles. In the case of 2-amino-N-methylbenzamide, the reaction is expected to proceed via the formation of a dithiocarbamate intermediate from the primary amine, followed by intramolecular cyclization with the elimination of water, involving the amide nitrogen. This would lead to the formation of a 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data: Synthesis of Thio-derivatives

| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product | Notes | Reference |

| Primary Amines (General) | Carbon Disulfide | Base (e.g., Et3N) | DCM | Dithiocarbamates, leading to Isothiocyanates/Thioureas | General reactivity of primary amines with CS₂.[7] | [7][8] |

| 2-Aminobenzamides | Isothiocyanates | N/A | N/A | Quinazoline-2,4(1H,3H)-dithiones | Reaction with isothiocyanates can lead to related structures. | N/A |

Experimental Protocol: General Synthesis using Carbon Disulfide

This generalized protocol is based on standard procedures for the reaction of amines with CS₂.[8]

-

Reactant Solution: Dissolve 2-amino-N-methylbenzamide (1.0 mmol) in a solvent like pyridine or ethanol.

-

Reagent Addition: Add carbon disulfide (1.5 mmol) and a base such as potassium hydroxide (1.2 mmol) to the solution.

-

Reaction Conditions: Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

2-Amino-N-methylbenzamide is a highly effective and adaptable synthon for constructing a variety of heterocyclic frameworks that are of significant interest to the pharmaceutical and materials science industries. Its inherent structural features allow for straightforward cyclization strategies to produce quinazolinones, benzodiazepines, and other related heterocycles. The methodologies presented in this guide, derived from established chemical literature, provide a solid foundation for researchers to explore and expand upon the synthetic potential of this valuable chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cylization Reaction of 2(2``,2``-diethoxy ethyl)Aminobenzamide derivatives (II) [yakhak.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-aminobenzamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols. Furthermore, it visualizes complex pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction